
(2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored through various methodologies. For instance, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was achieved via double reduction of their cyclic sulfonamide precursors, prepared following a stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole (Evans, 2007). This method represents an efficient way to construct molecules of this type, highlighting the utility of the aryl sulfonyl moiety as both an N-protecting group and an aryl donor.
Molecular Structure Analysis
Molecular structure and conformation analysis of similar compounds have been conducted using X-ray crystallography, which reveals detailed insights into the stereochemistry and spatial arrangement of atoms. For example, the crystal structure of a related pyrrolidine derivative showed that the five-membered pyrrolidine ring adopts an envelope conformation, with specific dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group (Jing Yuan et al., 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. For instance, Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes showed significant antimicrobial activity, highlighting the potential for chemical modifications to enhance biological activity (Divyaraj Puthran et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are essential for understanding the behavior of chemical compounds under different conditions. Spectroscopic methods, including FT-IR, NMR, and UV-Visible spectroscopy, are commonly used to characterize these properties. A detailed spectroscopic analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid provided insights into its structure and behavior, correlating experimental results with theoretical values through density functional theory (DFT) (P. Devi et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other substances, are crucial for the application of organic compounds in various fields. For example, the synthesis and crystal structure analysis of 2-Methoxy-benzoic acid 2-Oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl Ester revealed significant insights into the conjugated system formed by the carbonyl group on C(1) with a double bond on C(2) and C(12), demonstrating the compound's reactivity and potential for further chemical modifications (Zhao et al., 2010).
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Peptide Incorporation
One significant application of this compound involves the enantioselective synthesis of amino acids and their incorporation into peptides. For instance, it has been utilized in the synthesis of derivatives of new amino acids, such as (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid, through the Schollkopf synthesis. This process involves coupling rearranged ortho-phosphonophenolic side chains with lithiated bis-lactim ether using the Fmoc (fluoren-9-ylmethoxycarbonyl) strategy for solid-phase peptide synthesis, showcasing its utility in constructing biologically active peptides (Paladino et al., 1993).
Preparation of Fmoc-Protected Amino Acids
Another application is the non-destructive cleavage of N-acylsultams under neutral conditions to prepare enantiomerically pure Fmoc-protected α-amino acids. This highlights its role in the synthesis of amino acids that are crucial for peptide assembly, demonstrating its importance in the preparatory steps for peptide synthesis (Oppolzer & Lienard, 1992).
Spectroscopic Analysis and Material Synthesis
The compound also finds applications in spectroscopy and material science. Spectroscopic analysis of related compounds has been conducted to understand their structural and thermodynamic parameters, offering insights into their electronic and molecular properties. This kind of analysis supports the development of materials with specific optical properties, contributing to advancements in material science (Devi et al., 2018).
Photophysics and Bioimaging
Furthermore, derivatives of this compound have been explored for their linear and nonlinear photophysics, demonstrating their potential in bioimaging applications. This includes studies on water-soluble fluorenyl probes for integrin-targeting, showcasing the compound's utility in developing fluorescent probes for cellular imaging (Morales et al., 2010).
Eigenschaften
IUPAC Name |
(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEBFSSXASHKSF-RPWUZVMVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N([C@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


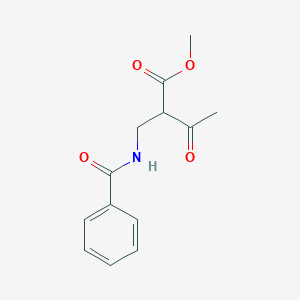
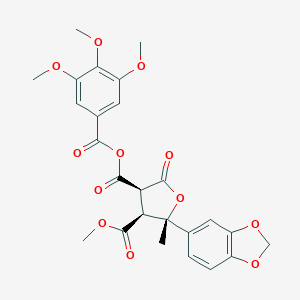
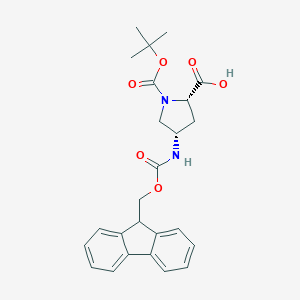
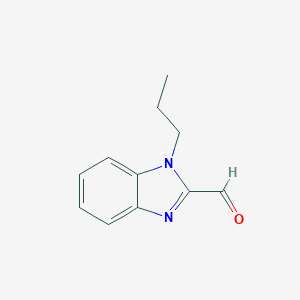
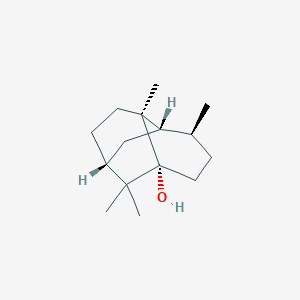
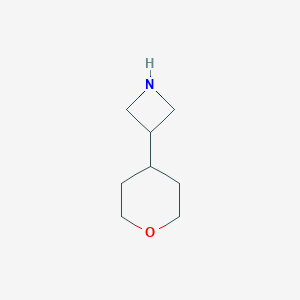
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)
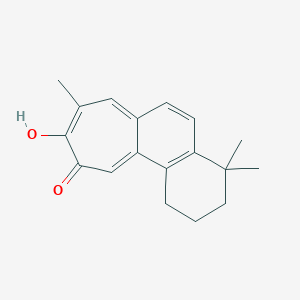
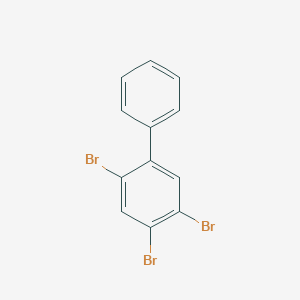
![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)
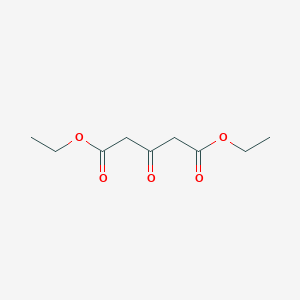
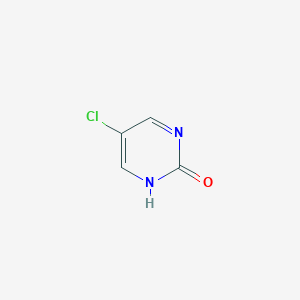
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)